
1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group and a trifluorophenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a tert-butyl group and a trifluorophenyl group.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and various solvents depending on the specific reaction.
Scientific Research Applications
1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
1-(tert-butyl)-3-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1-(tert-butyl)-3-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde: Has fewer fluorine atoms, which may affect its biological activity and binding affinity.
1-(tert-butyl)-3-(2,3,4-trichlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical and biological properties.
The presence of the trifluorophenyl group in this compound makes it unique, as it imparts specific electronic and steric effects that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-tert-butyl-3-(2,3,4-trifluorophenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-14(2,3)19-6-8(7-20)13(18-19)9-4-5-10(15)12(17)11(9)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRSJWAWUHQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=C(C(=C(C=C2)F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.